molecular formula C24H24N6O4S B2759643 2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide CAS No. 852048-34-1

2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide

Cat. No. B2759643
CAS RN: 852048-34-1
M. Wt: 492.55
InChI Key: CROZSRUFWDYRPL-UHFFFAOYSA-N
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Description

2-((4-(2,5-dimethylphenyl)-5-((2,6-dioxo-1,2,3,6-tetrahydropyrimidin-4-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)-N-(3-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C24H24N6O4S and its molecular weight is 492.55. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds with similar structures have been synthesized and evaluated for their biological activities, such as anti-inflammatory, analgesic, and antimicrobial effects. For instance, novel compounds derived from similar chemical structures have demonstrated significant inhibitory activities on cyclooxygenase enzymes (COX-1/COX-2), showing potential as analgesic and anti-inflammatory agents (Abu‐Hashem et al., 2020).

Radioligand and Imaging Applications

Radiosynthesis of derivatives with related chemical backbones has been explored for imaging purposes, such as positron emission tomography (PET) to image specific proteins in the brain, indicating potential in neuroscience research and diagnostic imaging (Dollé et al., 2008).

Anticancer Potential

Certain derivatives have been synthesized and tested for their cytotoxic activities against various cancer cell lines, suggesting their potential use in developing new anticancer therapies. For example, compounds similar to the queried chemical have shown appreciable cancer cell growth inhibition, highlighting their relevance in medicinal chemistry and oncology research (Al-Sanea et al., 2020).

Antimicrobial Effects

Synthesized pyrimidine-triazole derivatives related to the compound have been investigated for their antimicrobial properties against selected bacterial and fungal strains. Such studies reveal the potential application of these compounds in addressing antimicrobial resistance and developing new antibiotics (Majithiya & Bheshdadia, 2022).

Aldose Reductase Inhibitors

Research into similar compounds has also focused on their potential as aldose reductase inhibitors, which could have implications in treating complications related to diabetes. The synthesis and evaluation of these compounds for their inhibitory potency highlight the ongoing search for novel therapeutic agents (Ali et al., 2012).

properties

IUPAC Name

2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N6O4S/c1-14-7-8-15(2)19(9-14)30-20(11-17-12-21(31)27-23(33)26-17)28-29-24(30)35-13-22(32)25-16-5-4-6-18(10-16)34-3/h4-10,12H,11,13H2,1-3H3,(H,25,32)(H2,26,27,31,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CROZSRUFWDYRPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=CC(=CC=C3)OC)CC4=CC(=O)NC(=O)N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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